3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole
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Overview
Description
3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole is a complex organic compound that features a combination of indole, piperidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole typically involves multi-step procedures. One common method includes the reaction of an indole derivative with a piperidine derivative, followed by the introduction of a piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or antipsychotic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-phenyl-1-piperazinyl)phenoxymethyl]-1,3-dioxolan-2-yl}methyl-1H-imidazole
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness
3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole is unique due to its specific combination of indole, piperidine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H30N4 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C24H30N4/c1-2-6-21(7-3-1)27-14-16-28(17-15-27)22-10-12-26(13-11-22)19-20-18-25-24-9-5-4-8-23(20)24/h1-9,18,22,25H,10-17,19H2 |
InChI Key |
JORKXJSOGVYCPP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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